![molecular formula C20H20N4O3S B2935380 1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891103-22-3](/img/structure/B2935380.png)

1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

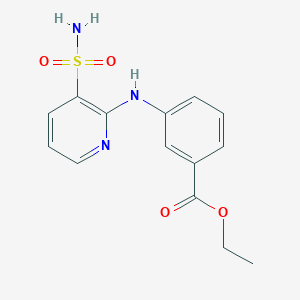

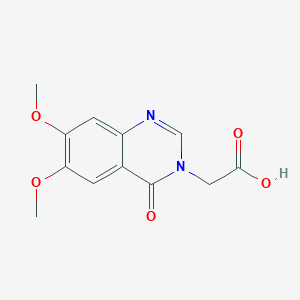

This compound contains a benzo[d]thiazol-2-yl group, a 4-ethoxyphenyl group, and a 5-oxopyrrolidin-3-yl group linked by a urea moiety. Compounds with these functional groups are often used in medicinal chemistry and materials science due to their diverse chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the urea moiety. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic aromatic substitution, and the urea group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxy group might increase its solubility in organic solvents .Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study presented a series of flexible urea derivatives synthesized to assess their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length between pharmacophoric units, showing that a linear ethoxyethyl chain can replace a previously used spacer while maintaining inhibitory activities. This suggests that similar compounds could potentially serve as lead structures for developing new acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Enzyme Inhibition and Anticancer Activity

Another study synthesized urea derivatives and tested them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition, alongside evaluating their effects on a prostate cancer cell line. One compound showed in vitro anticancer activity, indicating the potential of urea derivatives in therapeutic applications (Mustafa et al., 2014).

Orexin-1 Receptor Mechanisms and Compulsive Food Consumption

Research into the role of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats involved a selective OX1R antagonist. This study highlights the broader pharmacological potential of targeting specific receptors for treating compulsive behaviors, which could extend to compounds like the one (Piccoli et al., 2012).

Synthesis and Biochemical Evaluation of Urea Derivatives

Further investigation into the synthesis, anti-microbial activity, and cytotoxicity of novel urea derivatives revealed promising anti-microbial activity against selected bacterial strains and moderate cytotoxicity against cancer cell lines. This indicates a potential application in developing new antimicrobial and anticancer agents (Shankar et al., 2017).

Mechanism of Action

Benzo[d]thiazoles

These are heterocyclic compounds that have been studied for various biological activities. Some benzo[d]thiazole derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents .

Ureas

Ureas and their derivatives are known to have diverse biological activities. They are used in medicinal chemistry for the design of drugs with various therapeutic targets .

Future Directions

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-2-27-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-19(26)23-20-22-16-5-3-4-6-17(16)28-20/h3-10,13H,2,11-12H2,1H3,(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIWVQLYZAMDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)

![N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide](/img/structure/B2935302.png)

![2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2935309.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2935311.png)

![ethyl 7-cyclohexyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2935312.png)

![9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2935317.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)